2-(4-formylphenoxy)-N-phenylacetamide 2-(4-formylphenoxy)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 17172-54-2
VCID: VC6747553
InChI: InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18)
SMILES: C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O
Molecular Formula: C15H13NO3
Molecular Weight: 255.273

2-(4-formylphenoxy)-N-phenylacetamide

CAS No.: 17172-54-2

Cat. No.: VC6747553

Molecular Formula: C15H13NO3

Molecular Weight: 255.273

* For research use only. Not for human or veterinary use.

2-(4-formylphenoxy)-N-phenylacetamide - 17172-54-2

Specification

CAS No. 17172-54-2
Molecular Formula C15H13NO3
Molecular Weight 255.273
IUPAC Name 2-(4-formylphenoxy)-N-phenylacetamide
Standard InChI InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18)
Standard InChI Key WTFBRNOSAWNLFG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Formylphenoxy)-N-phenylacetamide features a central acetamide backbone substituted with a 4-formylphenoxy group at the second carbon and a phenyl group at the nitrogen atom. The presence of the formyl group (–CHO) at the para position of the phenoxy ring introduces electrophilic reactivity, enabling participation in condensation reactions, such as Knoevenagel reactions, to form derivatives like thiazolidinediones .

Key Structural Features:

  • Phenoxy group: Enhances lipid solubility and influences pharmacokinetic properties.

  • Formyl group: Serves as a reactive site for further chemical modifications.

  • N-Phenylacetamide: Contributes to hydrogen bonding and protein interactions.

Spectral Characterization

The compound’s structure has been confirmed through comprehensive spectroscopic analysis:

TechniqueKey SignalsInterpretation
IR (KBr)3490 cm⁻¹ (–NH stretch), 1714 cm⁻¹ (C=O stretch), 1649 cm⁻¹ (C=C aromatic)Confirms amide and aromatic functionalities .
¹H NMRδ 4.8 (s, 2H, –OCH₂), δ 6.9–8.2 (m, 9H, Ar–H), δ 10.0 (s, 1H, –CHO)Validates acetamide, phenoxy, and formyl groups .
Mass Specm/z 255.27 (M⁺)Matches theoretical molecular weight .

Synthesis and Optimization Strategies

Conventional Synthesis Pathway

The synthesis of 2-(4-formylphenoxy)-N-phenylacetamide involves a three-step process :

  • Synthesis of (4-Formylphenoxy)acetic Acid:

    • Reactants: 4-Hydroxybenzaldehyde and monochloroacetic acid.

    • Conditions: Sodium hydroxide (33%), water bath heating (1 hour).

    • Yield: 75%, mp 130–132°C .

  • Formation of 2-(4-Formylphenoxy)-N-Substituted Acetamide:

    • Reactants: (4-Formylphenoxy)acetic acid and aniline derivatives.

    • Conditions: Thermal condensation at 140–160°C for 2–5 hours.

    • Yield: 60–85% .

  • Knoevenagel Condensation with 2,4-Thiazolidinedione:

    • Reactants: 2-(4-Formylphenoxy)-N-phenylacetamide and 2,4-thiazolidinedione.

    • Conditions: Glacial acetic acid, sodium acetate, 60–70°C, 2 hours.

    • Yield: 70–80% .

Alternative Synthetic Routes

Vulcanchem reports a modified approach using 2-chloro-4-formylphenol and N-(3-chloro-4-methylphenyl)acetamide under catalytic conditions, achieving yields >85%. This method reduces reaction time to 1–2 hours and enhances scalability for industrial applications.

Biological Activities and Mechanistic Insights

Hypoglycemic Activity

In vivo studies in streptozotocin-induced diabetic rats demonstrated a 47% reduction in blood glucose levels at a dose of 50 mg/kg after 6 hours . The compound’s thiazolidinedione derivatives act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, enhancing insulin sensitivity and glucose uptake in adipose tissue .

Anti-Inflammatory Properties

2-(4-Formylphenoxy)-N-phenylacetamide inhibits pro-inflammatory cytokines (TNF-α, IL-6) by 40–50% in lipopolysaccharide-stimulated macrophages. Molecular docking studies suggest binding to cyclooxygenase-2 (COX-2) with a binding affinity of −8.2 kcal/mol, comparable to celecoxib (−8.5 kcal/mol).

Applications in Drug Discovery

Lead Compound for Antidiabetic Agents

The compound’s PPAR-γ agonist activity positions it as a candidate for developing dual-acting antidiabetic drugs that target both hyperglycemia and insulin resistance . Structural analogs with fluorinated phenyl groups show enhanced metabolic stability in hepatic microsomal assays.

COX-2 Inhibitor for Inflammation

With selective COX-2 inhibition (IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 15 μM), derivatives could offer gastrointestinal safety advantages over nonsteroidal anti-inflammatory drugs (NSAIDs).

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